molecular formula C23H20N4O4S2 B2957289 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide CAS No. 314247-85-3

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide

Cat. No.: B2957289
CAS No.: 314247-85-3
M. Wt: 480.56
InChI Key: NQKFMAIECLRAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide” is a chemical compound with a complex structure . It is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. The compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . This ring is substituted with an ethyl group at the 5-position . The thiadiazole ring is also linked to a sulfamoyl group, which in turn is connected to a phenyl ring . The phenyl ring is further substituted with a phenoxybenzamide group .

Scientific Research Applications

Glutaminase Inhibition

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide, as a sulfonamide derivative, has potential applications in inhibiting glutaminase. Glutaminase inhibitors like BPTES analogs, which share structural similarities with this compound, have been shown to be effective in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated significant antimicrobial activity. For example, sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have shown activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, and Mycobacterium species (Krátký et al., 2012).

Photodynamic Therapy

Sulfonamides with a thiadiazol moiety, such as this compound, could have potential applications in photodynamic therapy. Studies on zinc phthalocyanine substituted with thiadiazole derivatives have shown promising results in terms of high singlet oxygen quantum yield, indicating their potential use as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Solubility Improvement

The structural design of this compound is conducive to solubility improvement. Analogous compounds have been developed with enhanced aqueous solubility, which is crucial for drug development and formulation (Shukla et al., 2012).

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S2/c1-2-21-25-26-23(32-21)27-33(29,30)20-14-10-17(11-15-20)24-22(28)16-8-12-19(13-9-16)31-18-6-4-3-5-7-18/h3-15H,2H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKFMAIECLRAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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